4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

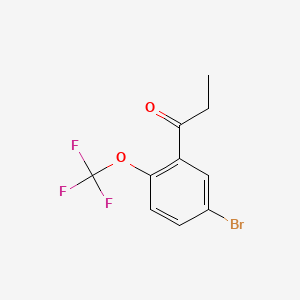

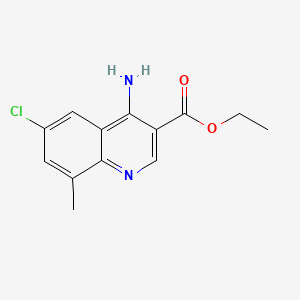

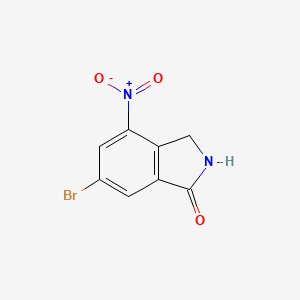

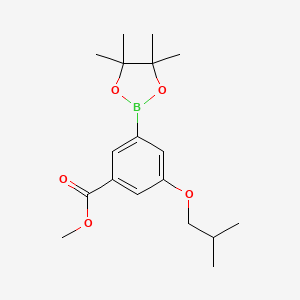

“4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C10H8BrF3O2 . It has a molecular weight of 297.07 . The compound is also known as 1-[5-bromo-2-(trifluoromethoxy)phenyl]-1-propanone .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene” is characterized by the presence of a bromine atom, a propanoyl group, and a trifluoromethoxy group attached to a benzene ring . The InChI code for this compound is 1S/C10H8BrF3O2/c1-2-8(15)7-5-6(11)3-4-9(7)16-10(12,13)14/h3-5H,2H2,1H3 .科学的研究の応用

Aryne Chemistry and Organic Synthesis

4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene is involved in aryne chemistry, where it serves as a precursor to generate reactive intermediates. For example, upon treatment with strong bases, certain bromo-(trifluoromethoxy)benzenes can eliminate halide ions to form highly reactive aryne species. These intermediates can undergo various reactions, including [4+2] cycloadditions with furans, leading to the synthesis of naphthalene derivatives. Such pathways offer routes to synthesize complex organic molecules, including those with trifluoromethoxy groups, which are of interest due to their unique electronic properties (Schlosser & Castagnetti, 2001).

Radical Reactions in Aqueous Media

In the context of radical chemistry, bromo-substituted compounds, similar to 4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene, have been used to study bromine atom-transfer radical addition reactions. These reactions are significant for their ability to proceed smoothly in various solvents, including water, which is environmentally benign. Such studies help understand the solvent effects on radical addition reactions and pave the way for developing new radical-mediated synthetic methodologies (Yorimitsu et al., 2001).

Trifluoromethoxylation Reactions

Compounds containing the trifluoromethoxy group are useful for introducing this group into other molecules, a process known as trifluoromethoxylation. This reaction is essential for synthesizing compounds with trifluoromethyl ethers, which are valuable in pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethoxy group (Marrec et al., 2010).

特性

IUPAC Name |

1-[5-bromo-2-(trifluoromethoxy)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-2-8(15)7-5-6(11)3-4-9(7)16-10(12,13)14/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOEZQMXBRJDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742693 |

Source

|

| Record name | 1-[5-Bromo-2-(trifluoromethoxy)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene | |

CAS RN |

1261439-45-5 |

Source

|

| Record name | 1-[5-Bromo-2-(trifluoromethoxy)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B572345.png)

![1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B572346.png)